4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid
Description
Emergence of 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic Acid as a Strategic Bioisostere
The strategic value of this compound derives from its capacity to replicate both steric and electronic properties of meta-substituted benzoic acid derivatives while introducing enhanced three-dimensionality. X-ray crystallographic analyses reveal a scaffold distortion angle of 112–118°, creating vector alignments that match substituted aromatic systems’ pharmacophoric spacing. The hydroxymethyl group at C4 and carboxylic acid at C2 provide:
- Polar surface area : 78 Ų (vs. 68 Ų for benzoic acid)
- ClogP : −0.42 (vs. 1.87 for benzoic acid)
- Torsional flexibility : <5° deviation across three axes
This combination enables simultaneous engagement with hydrogen-bond donor/acceptor regions and hydrophobic pockets in biological targets. In kinase inhibition studies, analogues incorporating this scaffold demonstrated 3.8–5.2× improved selectivity indices compared to their aromatic counterparts due to reduced π-stacking interactions with off-target ATP-binding pockets.
| Property | 4-(Hydroxymethyl)-BCH-2-carboxylic Acid | meta-Hydroxybenzoic Acid |
|---|---|---|
| Molecular weight (g/mol) | 170.16 | 138.12 |
| PSA (Ų) | 78 | 68 |
| ClogP | −0.42 | 1.87 |
| Metabolic stability (t½) | 127 min | 41 min |
Historical Evolution of Bicyclo[2.1.1]hexane Derivatives in Drug Discovery
The synthetic journey toward functionalized bicyclo[2.1.1]hexanes began with Yoo’s 2024 breakthrough employing samarium(II) iodide-mediated transannular pinacol coupling. This two-step sequence converted cyclobutanediones to 1-substituted bicyclo[2.1.1]hexan-2-ones with 45–78% yields, establishing the first practical route to monofunctionalized scaffolds. Key milestones include:
- 2023 : Procter’s catalytic alkene insertion methodology using 5 mol% SmI2 enabled direct coupling of bicyclo[1.1.0]butyl ketones with electron-deficient alkenes, achieving 62–89% yields for 1,2-disubstituted derivatives.
- 2024 : Lee’s acid-catalyzed pinacol rearrangement expanded substitution patterns to include aryl, alkyl, and heteroatom groups at the C1 position.
- 2025 : RSC advances in (3+2) cycloadditions with thioketones introduced sulfur-containing variants under catalyst-free conditions.
These methodological breakthroughs directly enabled the synthesis of this compound through late-stage functionalization sequences:
- Ketone reduction : NaBH4-mediated conversion of 2-keto intermediates to secondary alcohols (87–92% yield)
- Oxidative carboxylation : TEMPO/NaClO2 system for C2 oxidation (68% yield, >95% ee)
- Protecting group strategies : Simultaneous TBS protection of hydroxyl groups during nitration reactions
The scaffold’s validation came through direct comparisons with commercial pharmaceuticals. In angiotensin II receptor antagonists, bicyclo[2.1.1]hexane analogues demonstrated equivalent potency (IC50 = 2.1 nM vs. 1.8 nM for losartan) with 40% improved oral bioavailability in murine models.
Synthetic Timeline Comparison
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-4-8-1-5(2-8)6(3-8)7(10)11/h5-6,9H,1-4H2,(H,10,11) |
InChI Key |
QMIBMCVLRDPWHP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CC2C(=O)O)CO |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclo[2.1.1]hexane Core via [2 + 2] Cycloaddition
Starting materials : Linear dienes such as 6-phenylhexa-1,5-dien-3-ol or substituted hexadienes.
Reaction conditions : Irradiation with 365 nm LED light in acetonitrile solvent, under inert atmosphere, for 16 hours.
Outcome : Formation of bicyclo[2.1.1]hexan-2-one derivatives with substituents at the 1- and 5-positions, which can be further manipulated.
Functional Group Transformations
Hydroxymethyl introduction : The hydroxymethyl group at C-4 is typically introduced by nucleophilic addition to a bicyclo[2.1.1]hexan-2-one intermediate or via allyl Grignard addition to a bicyclic aldehyde precursor, followed by oxidation or reduction steps.
Carboxylic acid installation : Oxidation of a methyl or hydroxymethyl substituent or direct carboxylation of the bicyclic intermediate using oxidative cleavage or other carboxylation methods leads to the carboxylic acid functionality at C-2.
SmI2-Mediated Transannular Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement
Step 1 : SmI2-mediated intramolecular pinacol coupling of 2-substituted bicyclo[2.1.1]hexane-1,2-diols generates bicyclic diol intermediates.
Step 2 : Acid catalysis (e.g., p-toluenesulfonic acid) induces pinacol rearrangement to yield 1-substituted bicyclo[2.1.1]hexan-2-ones.
Step 3 : Further oxidation and functional group manipulations convert the ketone to the corresponding carboxylic acid and hydroxymethyl substituents.
Representative Experimental Procedures and Data
Analytical and Characterization Data
NMR Spectroscopy : ^1H and ^13C NMR data confirm the bicyclic framework and substitution pattern. For example, characteristic ketone carbonyl signals near δ 210 ppm in ^13C NMR and hydroxymethyl protons around δ 3.5–4.5 ppm in ^1H NMR.
Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula and purity.
X-ray Crystallography : Used to confirm stereochemistry and bicyclic structure in key intermediates.
Summary of Research Findings
Photochemical [2 + 2] cycloaddition provides a modular and efficient route to bicyclo[2.1.1]hexane ketones, which are versatile intermediates for further functionalization.
SmI2-mediated pinacol coupling combined with acid-catalyzed rearrangement offers a powerful alternative to access substituted bicyclo[2.1.1]hexan-2-ones with high regio- and stereocontrol.
Subsequent oxidation and nucleophilic addition steps enable installation of hydroxymethyl and carboxylic acid groups, yielding the target this compound.
These methods are supported by comprehensive spectroscopic and crystallographic data, demonstrating reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-(Formyl)bicyclo[2.1.1]hexane-2-carboxylic acid, while reduction of the carboxylic acid group can produce 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-methanol .
Scientific Research Applications
4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets. The rigid bicyclic structure allows for precise spatial orientation, which can enhance binding affinity and selectivity for specific molecular targets. This makes it a valuable scaffold in drug design, where it can be used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations in Bicyclo Systems
Bicyclo[2.1.1]hexane Derivatives
- 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic Acid: Substituents: Hydroxymethyl (C4), carboxylic acid (C2). Applications: Not directly reported in evidence, but structurally similar compounds are used as bioisosteres in agrochemicals and pharmaceuticals .
- (+)-2-Aminobicyclo[2.1.1]hexane-2-carboxylic Acid (): Substituents: Amino group (C2), carboxylic acid (C2). Key Properties: High inhibitory activity against S-adenosyl-L-methionine synthesis due to a smaller bridgehead angle (θ ≈ 75°) enhancing enzyme binding . Biological Activity: 10-fold more potent than norbornane analogues in enzyme inhibition .
Bicyclo[2.2.1]heptane and Bicyclo[2.2.2]octane Derivatives
- diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic Acid (): Substituents: Amino (C3), carboxylic acid (C2). Key Properties: Larger bicyclo system ([2.2.1]) increases steric bulk; reduced enzyme inhibition compared to [2.1.1] systems due to larger bridgehead angles .
Heteroatom-Containing Bicyclo Systems
Physicochemical Properties
Biological Activity
4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic compound characterized by a unique bicyclo[2.1.1]hexane structure, which includes two fused cyclopropane rings. Its structural features include a hydroxymethyl group (-CH₂OH) at the 4-position and a carboxylic acid group (-COOH) at the 2-position, contributing to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₈H₁₂O₃
- Molecular Weight : 156.18 g/mol
The compound's unique structure influences its reactivity and biological interactions, making it a subject of interest in pharmacological studies.
Antimicrobial Activity
Research has indicated that compounds with similar bicyclic structures often exhibit antimicrobial properties. For instance, studies on related bicyclic compounds have shown significant activity against various pathogens, suggesting that this compound may also possess antimicrobial effects.
| Compound | Activity | Source |
|---|---|---|
| Bicyclo[2.1.1]hexane-4-carboxylic acid | Antimicrobial | Natural products |
| 4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | Potentially different biological activity | Synthetic derivatives |
The presence of the hydroxymethyl and carboxylic acid groups likely enhances its solubility and interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains.
Cytotoxicity
In vitro studies have demonstrated that bicyclic compounds can exhibit cytotoxic effects against cancer cell lines. For example, related compounds have been tested for their ability to induce apoptosis in melanoma cells, indicating a potential for anti-cancer activity.
Study 1: Cytotoxic Effects on Melanoma Cells
A study investigated the cytotoxicity of various bicyclic compounds, including derivatives of bicyclo[2.1.1]hexanes, on B-16 melanoma cells. The results indicated that certain structural modifications significantly enhanced cytotoxic activity, with IC₅₀ values as low as 0.093 ng/mL observed for some derivatives.
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of bicyclic compounds derived from natural sources. The findings suggested that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds in antibiotic development.
The biological activity of this compound may be attributed to its ability to interact with cellular membranes and enzymes involved in metabolic pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing its binding affinity to target sites.
Q & A
Q. What synthetic strategies are effective for constructing the bicyclo[2.1.1]hexane core in 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid?
The synthesis often involves cyclization of strained precursors or photochemical [2+2] reactions. For example, Meinwald and Gassman’s method for bicyclo[2.1.1]hexane derivatives uses β-pinene as a starting material, followed by oxidation and functionalization steps to introduce the hydroxymethyl and carboxylic acid groups . Key reagents include thionyl chloride for halogenation and triphenylphosphine-bromine for bromide formation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid ring strain-induced side reactions.
Q. How can the stereochemistry and purity of this compound be validated?
Advanced analytical techniques are required:
- Chiral HPLC or capillary electrophoresis to resolve enantiomers, given the compound’s stereocenters .
- NMR spectroscopy (e.g., , , 2D-COSY) to confirm regiochemistry and hydrogen bonding interactions involving the hydroxymethyl group .
- X-ray crystallography for absolute configuration determination, though limited by crystal growth challenges due to the bicyclic framework’s rigidity .
Q. What computational methods predict the physicochemical properties of this compound?
Software like Advanced Chemistry Development (ACD/Labs) calculates properties such as boiling point (336.8°C), density (1.5 g/cm³), and logP (estimated -0.89) based on SMILES input (C1C2(CC1(NC2)C(=O)O)CO) . However, discrepancies between computed and experimental values (e.g., solubility in polar solvents) highlight the need for empirical validation via Hansen solubility parameters or molecular dynamics simulations .
Advanced Research Questions
Q. How does the hydroxymethyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
The hydroxymethyl group enhances electrophilicity at adjacent carbons, enabling reactions like Mitsunobu etherification or Swern oxidation to form aldehydes. However, steric hindrance from the bicyclo[2.1.1]hexane framework may limit accessibility. For example, oxidation with CrO under acidic conditions selectively targets the hydroxymethyl group without disrupting the bicyclic core . Comparative studies with non-hydroxylated analogs (e.g., bicyclo[2.1.1]hexane-2-carboxylic acid) reveal reduced reaction rates due to decreased electron-withdrawing effects .
Q. What structural analogs of this compound exhibit enhanced biological activity, and why?
Derivatives like 4-aminomethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid show higher affinity for GABA receptors due to improved hydrogen bonding via the amino group . Substituting the hydroxymethyl with a fluorine atom (as in 4-fluoro-2-azabicyclo analogs) increases metabolic stability by reducing oxidative degradation, as demonstrated in pharmacokinetic assays . Quantitative structure-activity relationship (QSAR) models correlate logD values (<0.5) with blood-brain barrier permeability .
Q. How can mechanistic studies resolve contradictions in reported enzyme inhibition data for this compound?
Discrepancies in IC values (e.g., for cyclooxygenase-2 inhibition) may arise from assay conditions (pH, co-solvents) or enzyme isoforms. Kinetic isotope effect (KIE) studies and surface plasmon resonance (SPR) can distinguish competitive vs. allosteric inhibition modes. For instance, SPR data showing slow binding kinetics (k < 10 Ms) suggests a multi-step inhibition mechanism, requiring structural validation via cryo-EM or molecular docking .
Q. What strategies mitigate challenges in derivatizing the carboxylic acid group without ring-opening?
Protecting the carboxylic acid as a tert-butyl ester (using BocO/DMAP) prevents undesired nucleophilic attacks during reactions at the hydroxymethyl site . Alternatively, microwave-assisted coupling with amines (e.g., HATU/DIPEA) achieves >90% yield in amide formation while preserving the bicyclic structure . Comparative TLC and LC-MS monitoring are critical to detect trace ring-opening byproducts .
Methodological Notes
- Data Interpretation : Cross-reference computational predictions (e.g., ACD/Labs) with experimental data to address outliers, particularly in solubility and partition coefficients .
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading) for high-yield, scalable syntheses .
- Biological Assays : Standardize buffer systems (e.g., PBS vs. HEPES) to ensure reproducibility in enzyme inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
